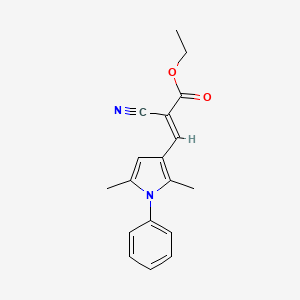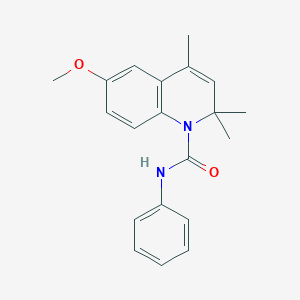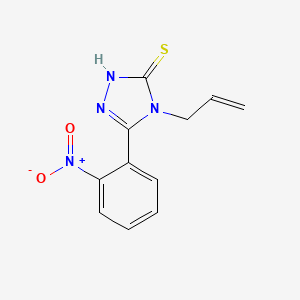
ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate is a chemical compound that belongs to the family of acrylate derivatives. It is a yellowish liquid that is used in scientific research for various purposes. Ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate has gained significant attention due to its unique properties and potential applications in the field of biochemistry and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate in lab experiments is its versatility. It can be easily synthesized and modified to obtain various derivatives with different properties. Additionally, it has been shown to have low toxicity in vitro. However, one of the limitations of using this compound is its low solubility in water, which can limit its application in certain experiments.
Direcciones Futuras
There are various future directions for the research on ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate. One of the potential directions is to further investigate its anticancer and antitumor activities and to develop more potent derivatives with improved selectivity and efficacy. Another direction is to explore its potential applications in other areas such as drug delivery and imaging. Additionally, the development of new synthesis methods and the optimization of existing methods can also be a potential direction for future research.
Métodos De Síntesis
Ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate can be synthesized using various methods. One of the most common methods is the Knoevenagel condensation reaction. In this reaction, ethyl cyanoacetate and 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde are reacted in the presence of a base such as piperidine, resulting in the formation of ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate has various applications in scientific research. It is commonly used as a building block for the synthesis of various compounds in the field of medicinal chemistry. It has been reported to have potential anticancer and antitumor activities. It has also been used as a fluorescent probe to study the interaction between proteins and small molecules.
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-4-22-18(21)16(12-19)11-15-10-13(2)20(14(15)3)17-8-6-5-7-9-17/h5-11H,4H2,1-3H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQDYQGUNZNQGO-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N(C(=C1)C)C2=CC=CC=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(N(C(=C1)C)C2=CC=CC=C2)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)

![N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5755457.png)


![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)


